1-氯-2-碘乙烷

描述

1-Chloro-2-iodoethane is used as a mild electrophile for iodination of metallated species, such as in the conversion of an ortho-lithiated benzyl ether to the corresponding ortho-iodide .

Molecular Structure Analysis

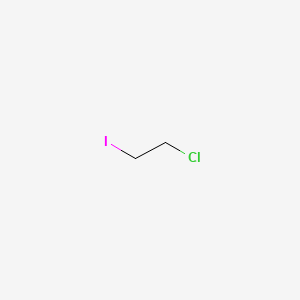

The molecular formula of 1-Chloro-2-iodoethane is C2H4ClI . The structure involves a two-carbon alkane backbone with a chlorine atom attached to one carbon and an iodine atom attached to the other .Chemical Reactions Analysis

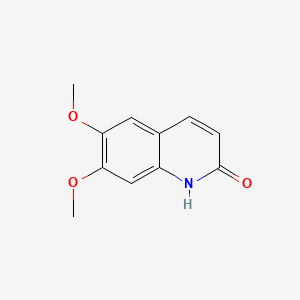

1-Chloro-2-iodoethane is used as a mild electrophile for iodination of metallated species . It reacts with 5-hydroxy-[1,4]naphthoquinone to obtain the 5-(2-chloro-ethoxy)-[1,4]naphthoquinone .Physical And Chemical Properties Analysis

1-Chloro-2-iodoethane has a molecular weight of 190.41 . It has a normal boiling temperature, critical temperature, and critical pressure . It also has a specific gravity of 2.11 and a refractive index of 1.56 .科学研究应用

光解离动力学

1-氯-2-碘乙烷在光解离动力学领域得到了广泛研究。研究揭示了1-氯-2-碘乙烷在环己烷溶液中的共振拉曼光谱的有趣见解,重点关注振动模式和相关的短时间光解离动力学。这项工作比较了1-氯-2-碘乙烷与碘乙烷的光解离,表明氯乙基自由基比乙基自由基在A带光解离中具有更多内部激发 (Zheng & Phillips, 1998); (Zheng & Phillips, 1999)。

旋转异构体

还进行了有关化合物如1-氯四氟-2-碘乙烷和1-溴四氟-2-碘乙烷的旋转异构体的研究。这些研究涉及计算构象势能并检查红外光谱,以识别属于更稳定和不太稳定异构体的带 (Serboli & Minasso, 1971)。

化学合成

1-氯-2-碘乙烷在化学合成中具有应用。例如,已经开发了一种在室温下使用碘和叔丁基过氧化氢(TBHP)直接对烯烃进行邻位二官能化的方法,产生1-(叔丁基过氧)-2-碘乙烷。这种方法突出了这些化合物的碘和过氧化物基团所允许的潜在应用和进一步的化学修饰 (Wang et al., 2017)。

工业应用

使用相关试剂1-氯-1,2-苯碘酮展示了适用于含氮杂环和特定类芳烃的实用高效氯化方法。由于其易于制备和稳定的特性,这种试剂显示出在工业应用中的巨大潜力 (Wang et al., 2016)。

光谱学和异构体

其他研究集中在链状分子如1-氯丙烷、1-溴丙烷和1-碘丙烷的振动光谱和旋转异构体上。这些研究探讨了旋转异构体之间的焓差异,并对我们对这些化合物的理解做出了重要贡献 (Ogawa et al., 1978)。

安全和危害

作用机制

Target of Action

1-Chloro-2-iodoethane is a type of alkyl halide . The primary targets of alkyl halides are nucleophilic species in biochemical reactions .

Mode of Action

1-Chloro-2-iodoethane undergoes nucleophilic substitution reactions, specifically the S_N2 mechanism . In this mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . The nucleophile, being an electron-rich species, must attack the electrophilic carbon from the back side relative to the location of the leaving group . This results in the inversion of the stereochemical configuration at the central carbon .

Biochemical Pathways

It’s known that alkyl halides like 1-chloro-2-iodoethane are often used as intermediates in organic synthesis reactions , which can involve a variety of biochemical pathways.

Result of Action

Its role as an intermediate in organic synthesis suggests it contributes to the formation of more complex molecules .

生化分析

Biochemical Properties

1-Chloro-2-iodoethane plays a significant role in biochemical reactions, particularly in iodination processes. It acts as a mild electrophile for iodination of metallated species, such as the conversion of ortho-lithiated benzyl ether to the corresponding ortho-iodide . This compound interacts with various enzymes and proteins, facilitating the transfer of iodine atoms to specific substrates. The nature of these interactions involves the formation of covalent bonds between the iodine atom of 1-Chloro-2-iodoethane and the target biomolecule, leading to the iodinated product.

Molecular Mechanism

The molecular mechanism of 1-Chloro-2-iodoethane involves its role as an electrophile in nucleophilic substitution reactions. It undergoes bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile attacks the electrophilic carbon atom from the opposite side of the leaving group . This results in the inversion of the stereochemical configuration at the carbon center. The compound’s ability to form covalent bonds with nucleophiles, such as proteins and nucleic acids, underlies its biochemical activity and effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Chloro-2-iodoethane can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and dark conditions, but it may degrade when exposed to light or reactive environments . Long-term studies have shown that 1-Chloro-2-iodoethane can have sustained effects on cellular function, with potential alterations in gene expression and metabolic activity observed over extended periods.

Dosage Effects in Animal Models

The effects of 1-Chloro-2-iodoethane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and cellular changes.

Metabolic Pathways

1-Chloro-2-iodoethane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through dehalogenation reactions, where the chlorine and iodine atoms are removed, leading to the formation of simpler metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, 1-Chloro-2-iodoethane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its biochemical activity and effects on cellular processes.

Subcellular Localization

1-Chloro-2-iodoethane exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

1-chloro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClI/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWWWQGSFTWWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211458 | |

| Record name | 1,2-Chloroiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-70-4 | |

| Record name | 1,2-Chloroiodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Chloroiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-iodoethane (stabilized with Copper chip) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the photodissociation dynamics of 1-chloro-2-iodoethane?

A: Understanding the photodissociation dynamics of molecules like 1-chloro-2-iodoethane provides insights into the fundamental principles governing bond breaking and energy redistribution upon light absorption [, ]. This knowledge is crucial for various applications, including atmospheric chemistry, development of laser techniques, and understanding photochemical reactions.

Q2: How do the photodissociation dynamics of 1-chloro-2-iodoethane differ from iodoethane, and what does this difference suggest about the molecular behavior?

A: Research using resonance Raman spectroscopy revealed that 1-chloro-2-iodoethane exhibits more motion along non-C—I stretch modes during photodissociation compared to iodoethane []. This observation, supported by time-of-flight photofragment spectroscopy, suggests that the presence of the chlorine atom in 1-chloro-2-iodoethane influences the energy distribution during the bond-breaking process, leading to a higher degree of internal excitation in the photoproducts [].

Q3: What are the common applications of 1-chloro-2-iodoethane in synthetic chemistry?

A: 1-Chloro-2-iodoethane serves as a versatile reagent in organic synthesis []. Its primary applications include:

- Iodinating agent: It reacts with organometallic compounds [] and carbanions [] to introduce iodine atoms into the molecular structure.

- Alkylating agent: It can be used to introduce an ethyl group with a chlorine substituent into target molecules [].

Q4: What spectroscopic techniques have been used to characterize 1-chloro-2-iodoethane, and what information do they provide?

A4:

- Resonance Raman Spectroscopy: This technique was employed to investigate the short-time photodissociation dynamics of 1-chloro-2-iodoethane in solution [, ]. It provides insights into the vibrational modes involved in the molecule's excited state and how energy is redistributed during bond breaking.

- NMR Spectroscopy: This technique is used for routine analysis of 1-chloro-2-iodoethane purity [], providing information about its structure and the chemical environment of its constituent atoms.

- Vibrational Spectroscopy: This broader category, which likely encompasses infrared spectroscopy, has been used to study the vibrational modes and assign them to specific molecular motions within 1-chloro-2-iodoethane [].

Q5: Are there any known safety concerns associated with handling 1-chloro-2-iodoethane?

A: Yes, 1-chloro-2-iodoethane is identified as a dialkylating agent, indicating potential hazards []. Specific precautions include:

- Inhalation: Avoid breathing in the vapor due to potential respiratory irritation or toxicity [].

- Skin Contact: Prevent contact with skin as it can cause irritation or other adverse reactions [].

- Storage: Store the compound in a dark, cool environment due to its light sensitivity [].

Q6: What resources or infrastructure are important for advancing research on compounds like 1-chloro-2-iodoethane?

A6: Continued research on 1-chloro-2-iodoethane and similar compounds benefits from:

- Spectroscopic facilities: Access to advanced spectroscopic techniques like resonance Raman and time-resolved spectroscopy is essential for understanding reaction dynamics [, ].

- Computational resources: Molecular modeling and simulation studies require significant computational power to investigate reaction pathways and energy landscapes [].

- Chemical synthesis and analysis laboratories: Well-equipped labs are crucial for preparing, purifying, and characterizing 1-chloro-2-iodoethane and its derivatives [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。